The synthesis of Benzedrone typically involves the following steps:
These methods are detailed in various scientific literature sources that discuss synthetic cathinones and their identification .
Benzedrone has a molecular formula of CHN and a molecular weight of approximately 201.28 g/mol. Its structure features:
The structural representation can be depicted as follows:
The three-dimensional conformation plays a significant role in its interaction with biological targets, affecting its potency and efficacy .
Benzedrone can undergo several chemical reactions:
These reactions are essential for understanding its metabolic pathways and potential toxicity .
Benzedrone primarily acts as a releasing agent for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. It is believed to enhance synaptic levels of these neurotransmitters by:
This dual action contributes to its stimulant effects, which include increased energy, euphoria, and enhanced focus .
Benzedrone exhibits several notable physical and chemical properties:
These properties are crucial for both its synthesis and potential applications in research .
Benzedrone (4-methyl-N-benzylcathinone) represents a strategic structural evolution within the synthetic cathinone class, specifically engineered to circumvent legislative controls while preserving psychostimulant properties. Its design leverages the core β-keto phenethylamine scaffold of cathinone—a natural stimulant found in Catha edulis [1] [6]. Like its progenitor mephedrone (4-MMC), Benzedrone retains the para-methyl ring substitution, which enhances dopamine transporter (DAT) affinity and central nervous system penetration [5] [6]. However, the critical innovation lies in the replacement of mephedrone’s N-methyl group with an N-benzyl moiety. This modification exploits two key pharmacological principles:
Legislative pressures drove this structural innovation. Following the 2010 UK ban on mephedrone under generic cathinone controls [1], clandestine chemists targeted N-benzylation to create non-controlled analogs. Benzedrone’s emergence exemplifies "designer drug" evolution: minimal structural changes yield legally distinct entities with comparable bioactivity [6].
Compound | Core Structure | N-Substituent | Key Pharmacological Target | LogPa |
---|---|---|---|---|
Cathinone | β-keto phenethylamine | Methyl | DAT/NET substrate | 1.42 |
Mephedrone (4-MMC) | 4-methyl-β-keto phenethylamine | Methyl | DAT/SERT releaser | 2.18 |
Benzedrone | 4-methyl-β-keto phenethylamine | Benzyl | DAT inhibitor (partial) | 3.97 |
N-Benzylation has emerged as a versatile synthetic strategy to generate novel cathinones with altered pharmacokinetic and pharmacodynamic profiles. The synthesis of Benzedrone typically follows a two-step approach:
Benzyl group variations significantly influence biological activity:
Benzyl Variant | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Relative Potency vs. Benzedrone |
---|---|---|---|---|
Unsubstituted | 42.2 | 44 | 144 | 1.0 (reference) |
4-Fluoro | 59.4 | 100 | 60 | 0.7 |
4-Methoxy | 506 | 111 | 120 | 0.08 |
2-Methyl | 179 | 93 | 2815 | 0.24 |
Positional isomerism introduces significant analytical and synthetic hurdles in Benzedrone production. The N-benzyl-4-methylcathinone scaffold permits three structural isomers differing in methyl group placement (ortho, meta, para), each with distinct pharmacological profiles:
Synthesis complications arise from:
Advanced analytical techniques are critical for isomer identification:
Isomer Position | Characteristic EAD Fragments (m/z) | Diagnostic Ion Ratio | Chromatographic Rt (min) |
---|---|---|---|
2- (ortho) | 91, 119, 150 | 91:150 = 0.32 | 8.7 |
3- (meta) | 91, 131, 162 | 91:162 = 1.05 | 9.2 |
4- (para) | 91, 119, 162 | 91:162 = 0.68 | 9.5 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7